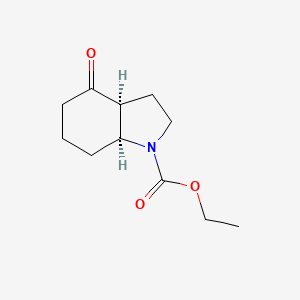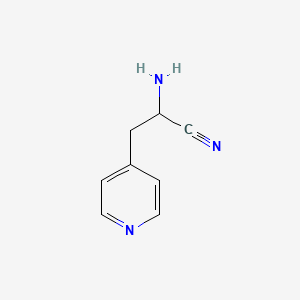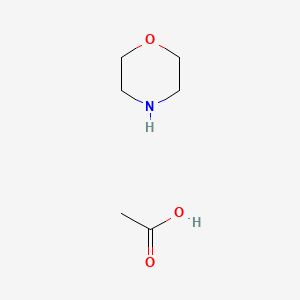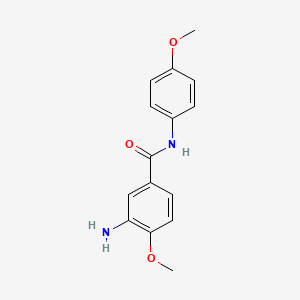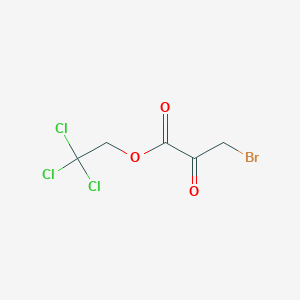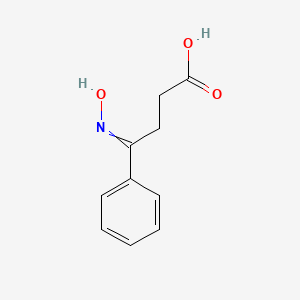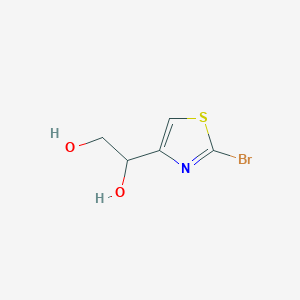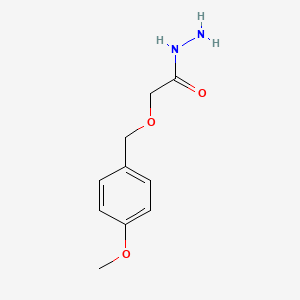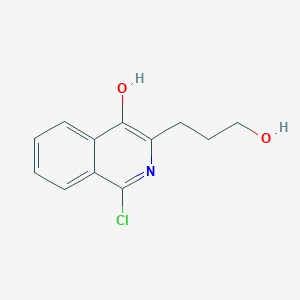![molecular formula C17H13NO5 B8572843 N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8572843.png)
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with hydroxyphenyl, hydroxy, and acetamido groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and acylation are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The compound’s hydroxy and acetamido groups play crucial roles in these interactions, allowing it to form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar benzopyran ring system and exhibit comparable biological activities.
Phenolic Antioxidants: Compounds like 4-hydroxyphenylacetic acid have similar hydroxyphenyl groups and are used for their antioxidant properties.
Uniqueness
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, acetamido, and benzopyran groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H13NO5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C17H13NO5/c1-9(19)18-11-4-7-14-13(8-11)15(21)16(22)17(23-14)10-2-5-12(20)6-3-10/h2-8,20,22H,1H3,(H,18,19) |
InChI Key |
OSQJYYNWLZXJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


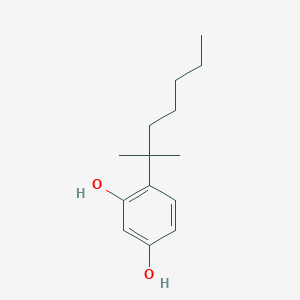

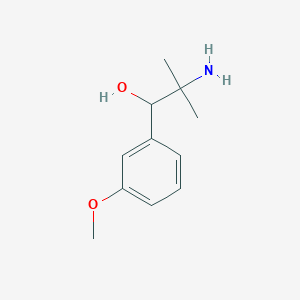
![N-[2-(Acetyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B8572787.png)
![3-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B8572793.png)
